![molecular formula C19H28O3 B033028 (1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one CAS No. 51154-10-0](/img/structure/B33028.png)
(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one
Overview
Description
4,5-Epoxy-17β-hydroxy-5-androstan-3-one is used in the preparation of steroidal carbonitriles as potential aromatase inhibitors. 4α,5-Epoxy-17β-hydroxy-5α-androstan-3-one inhibits HIV-1 nuclear regulatory protein tat.
Scientific Research Applications
Natural Diterpenoid Activities
Kamebacetal A, a natural diterpenoid structurally similar to the requested compound, exhibits cytotoxic and antibacterial activities. Its molecular structure includes six-membered and five-membered rings with various conformations contributing to its biological activity (Shi, Sun, & Pan, 2004).
Synthesis and Chemical Transformations
In research focused on synthesis and reductions of complex organic compounds, methods have been developed to create derivatives of similar structural compounds. These syntheses often involve multiple steps and can yield compounds with varied biological activities (Grošelj et al., 2005).
Naphthoquinone Derivatives
Naphthoquinone derivatives, like the title compound sterekunthal-B, have been isolated from natural sources. These compounds, with structural similarities to the requested compound, have potential applications in various fields due to their unique chemical structures (Ravikumar et al., 2005).
Radical Deoxygenation Approaches
Radical deoxygenation methods have been developed for synthesizing key intermediates in complex organic molecules, demonstrating the potential for creating diverse structures and derivatives (Alibés, Bourdelande, & Font, 1994).
Interactions with Proteins
Research into allergenic hydroperoxides has provided insights into the interaction of similar compounds with proteins. These studies can inform the understanding of allergenic activity and the formation of antigenic structures (Lepoittevin & Karlberg, 1994).
Oxetane Formation
Studies on oxetane formation via 1,3-migration of benzyloxy groups in related compounds have shed light on the potential chemical pathways and transformations of such complex molecules (Mosimann & Vogel, 2000).
Antineoplastic Macrocycle Derivatives
The synthesis of derivatives related to the antineoplastic macrocycles in the didemnins, using similar compounds as a starting point, highlights the potential for drug development and therapeutic applications (Gonzalez et al., 1996).
properties
IUPAC Name |
(1S,2R,11S,12S,15S,16S)-15-hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-17-8-6-13-11(12(17)3-4-15(17)21)5-10-19-16(22-19)14(20)7-9-18(13,19)2/h11-13,15-16,21H,3-10H2,1-2H3/t11-,12-,13-,15-,16?,17-,18+,19?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRMBSNOUHBOND-KATRXDCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC45C3(CCC(=O)C4O5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC45[C@@]3(CCC(=O)C4O5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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